molecular formula C10H14ClNO2 B3053560 7-Methoxy-3-chromanamine hydrochloride CAS No. 54445-01-1

7-Methoxy-3-chromanamine hydrochloride

Cat. No.: B3053560
CAS No.: 54445-01-1
M. Wt: 215.67 g/mol
InChI Key: MEDKKMCXWLRRSU-UHFFFAOYSA-N
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Description

7-Methoxy-3-chromanamine hydrochloride is a chemical compound with potential therapeutic and industrial applications It is a derivative of chromanamine, which is known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Methoxy-3-chromanamine hydrochloride are not fully elucidated. It is known that chromanone, a related compound, exhibits significant variations in biological activities

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that the major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner . These effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that chromanone, a related compound, exhibits a wide range of pharmacological activities . These include anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and other activities .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that chromanone, a related compound, exhibits significant variations in biological activities .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that chromanone, a related compound, exhibits a wide range of pharmacological activities .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that chromanone, a related compound, exhibits a wide range of pharmacological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that chromanone, a related compound, exhibits a wide range of pharmacological activities .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is known that chromanone, a related compound, exhibits a wide range of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-chromanamine hydrochloride typically involves the following steps:

    Methoxylation: The introduction of a methoxy group to the chromanamine core. This can be achieved using methanol and a polar solvent under controlled temperature conditions.

    Amination: The introduction of an amine group to the chromanamine structure. This step often involves the use of ammonia or an amine donor in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process typically includes:

    Catalytic Methoxylation: Using a catalyst to enhance the methoxylation reaction.

    Continuous Amination: Employing continuous flow reactors for the amination step to increase efficiency.

    Crystallization and Purification: The final product is crystallized and purified to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-chromanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the methoxy or amine groups.

Scientific Research Applications

7-Methoxy-3-chromanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    Chromanone: A related compound with a similar core structure but different functional groups.

    Chroman-4-one: Another derivative with distinct biological activities.

    Chromanamine: The parent compound from which 7-Methoxy-3-chromanamine hydrochloride is derived.

Uniqueness: this compound is unique due to its specific methoxy and amine groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDKKMCXWLRRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969602
Record name 7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54445-01-1
Record name 3-Chromanamine, 7-methoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054445011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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